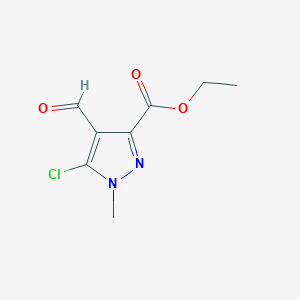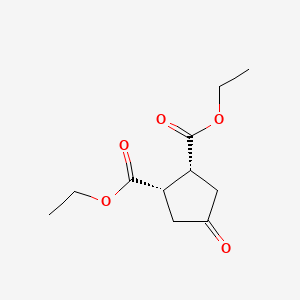
2,5-Diméthoxytoluène
Vue d'ensemble
Description
2,5-Dimethoxytoluene, also known as 1,4-dimethoxy-2-methyl benzene, is a derivative of methoxy methyl benzene . It has been identified as one of the volatile constituents in beechwood creosote and Tuber brumale species .
Synthesis Analysis
2,5-Dimethoxytoluene has been synthesized from 2-methylhydroquinone .Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxytoluene is C9H12O2 . It has an average mass of 152.190 Da and a monoisotopic mass of 152.083725 Da .Chemical Reactions Analysis
2,5-Dimethoxytoluene may be used as a reagent in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde-7-14 C . Its IR spectrum has been used to establish the methyl group migration in the acid catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone .Physical And Chemical Properties Analysis
2,5-Dimethoxytoluene is a liquid at 20 degrees Celsius . It has a boiling point of 218-220 °C/751 mmHg . The specific gravity at 20/20 is 1.05 , and the refractive index is 1.52 . It has a flash point of 102 °C .Applications De Recherche Scientifique
Synthèse du 2,5-diméthoxy-4-méthylbenzaldéhyde-7-14 C
Le 2,5-diméthoxytoluène peut être utilisé comme réactif dans la synthèse du 2,5-diméthoxy-4-méthylbenzaldéhyde-7-14 C . Ce composé est un aldéhyde aromatique marqué qui peut être utilisé dans diverses réactions chimiques et études.
Études de réarrangement catalysées par les acides
Le spectre IR du this compound a été utilisé pour établir la migration du groupe méthyle dans le réarrangement catalysé par les acides de la 4-méthoxy-4-méthylcyclohexadiénone . Cela aide à comprendre le mécanisme des réarrangements catalysés par les acides.
Études de thermochemolysis
Le this compound est rapporté comme l'un des produits de thermochemolysis dans les particules de la baie du Delaware et les matières organiques dissoutes . La thermochemolysis est une technique utilisée pour décomposer les matières organiques complexes en composés plus simples par la chaleur et les produits chimiques.
Constituant volatil dans la créosote de hêtre
Le this compound est l'un des constituants volatils identifiés dans la créosote de hêtre . La créosote de hêtre est un type de goudron de bois avec diverses applications industrielles, notamment comme désinfectant et conservateur.
Constituant volatil dans les espèces Tuber brumale
Le this compound a été identifié comme l'un des constituants volatils dans les espèces Tuber brumale . Tuber brumale est un type de truffe, et l'identification des constituants volatils aide à comprendre le profil aromatique et gustatif de ces champignons.
Études de propriétés chimiques
Les propriétés physiques et chimiques du this compound, telles que son indice de réfraction, son point d'ébullition et sa densité, ont été étudiées . Ces propriétés sont importantes pour sa manipulation, son stockage et son utilisation dans diverses réactions chimiques.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of methoxy methyl benzene
Mode of Action
It’s known that this compound can be synthesized from 2-methylhydroquinone . The exact interaction with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
It’s known that this compound is involved in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde . It’s also used to establish the methyl group migration in the acid-catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone
Pharmacokinetics
Its physical properties such as boiling point (218-220 °c/751 mmhg), density (1049 g/mL at 25 °C), and refractive index (n20/D 1522) have been reported . These properties can impact the compound’s bioavailability.
Analyse Biochimique
Biochemical Properties
2,5-Dimethoxytoluene plays a significant role in biochemical reactions. It is used as a reagent in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde . The compound interacts with various enzymes and proteins, including those involved in the acid-catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone
Cellular Effects
2,5-Dimethoxytoluene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms and responses .
Molecular Mechanism
The molecular mechanism of 2,5-Dimethoxytoluene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity and function. These interactions are essential for understanding the compound’s biochemical effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxytoluene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dimethoxytoluene can maintain its activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxytoluene vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is essential to determine the optimal dosage to avoid toxic or adverse effects, ensuring the compound’s safe and effective use in research .
Transport and Distribution
The transport and distribution of 2,5-Dimethoxytoluene within cells and tissues are crucial for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells. These interactions can influence the compound’s accumulation and activity in different cellular compartments .
Propriétés
IUPAC Name |
1,4-dimethoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQISOVKPFBLQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067005 | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24599-58-4 | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dimethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXYTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK260AXY6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-Dimethoxytoluene in the context of the provided research?
A: The research highlights 2,5-Dimethoxytoluene as a constituent of the essential oil extracted from Asarum heterotropoides Fr. var. mandshuricum (Maxim.) Kitag. [] This plant, native to China, is known for its medicinal properties, and its essential oil, rich in various compounds like 2,5-Dimethoxytoluene, is of particular interest.
Q2: How does light quality affect the accumulation of 2,5-Dimethoxytoluene in Asarum heterotropoides?
A: The study by [] demonstrated that specific light conditions can influence the production of essential oil and its components, including 2,5-Dimethoxytoluene, in Asarum heterotropoides. Exposing the plants to purple light or 50% sunlight led to a higher accumulation of 2,5-Dimethoxytoluene, likely by influencing photosynthetic rates and the activity of enzymes involved in its biosynthesis. Interestingly, blue and green light also showed potential for enhancing the levels of several essential oil compounds, although the specific impact on 2,5-Dimethoxytoluene was not explicitly described. [] This suggests that manipulating light conditions during cultivation could be a viable strategy to optimize the yield of specific essential oil components, including 2,5-Dimethoxytoluene, for potential applications in various industries.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)




![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)
![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)

